molecular formula C19H30N6O3 B5652820 N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

Cat. No. B5652820
M. Wt: 390.5 g/mol
InChI Key: XRBLROIJXIOOCH-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex reactions, including hydrolytic cleavage and intramolecular cyclocondensation. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been obtained through hydrolytic cleavage and reacted with benzylthiol or thiophenols to afford related tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but, Kemskii, & Vovk, 2014).

Molecular Structure Analysis

The molecular structures of such compounds are typically characterized using advanced techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the arrangement of atoms within the molecule and the conformational dynamics that may influence the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, leading to the formation of new structures with potentially valuable properties. For example, they may undergo reactions with potassium cyanide in water to afford carbonitriles, which can be further converted into carboxamides and carboxylic acids under alkaline hydrolysis conditions (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).

properties

IUPAC Name

N,N-dimethyl-2-[[[(2S)-1-propanoylpyrrolidine-2-carbonyl]amino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O3/c1-4-17(26)24-9-5-7-16(24)18(27)20-12-14-11-15-13-23(19(28)22(2)3)8-6-10-25(15)21-14/h11,16H,4-10,12-13H2,1-3H3,(H,20,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBLROIJXIOOCH-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC[C@H]1C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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